2-(4-Dimethylaminostyryl)quinoline is a compound belonging to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound exhibits significant interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The presence of the dimethylamino group enhances its electron-donating properties, which can influence its reactivity and interaction with biological targets.
The compound can be synthesized through several methods, often involving the condensation of appropriate starting materials such as quinolines and aldehydes. The literature provides various synthetic routes that utilize different reaction conditions and catalysts to achieve the desired product efficiently.
2-(4-Dimethylaminostyryl)quinoline can be classified as:
The synthesis of 2-(4-Dimethylaminostyryl)quinoline typically involves a condensation reaction between 4-dimethylaminobenzaldehyde and a suitable quinoline derivative. Common methods include:
The molecular structure of 2-(4-Dimethylaminostyryl)quinoline consists of:
2-(4-Dimethylaminostyryl)quinoline can participate in various chemical reactions:
The reactivity is influenced by the electron-donating nature of the dimethylamino group, which increases electron density on the aromatic system, facilitating electrophilic attacks.
The mechanism of action for 2-(4-Dimethylaminostyryl)quinoline primarily relates to its biological activity:
Studies have shown that derivatives of this compound exhibit antitumor activity by inhibiting specific cancer cell lines, indicating potential therapeutic applications.
2-(4-Dimethylaminostyryl)quinoline belongs to the styrylquinoline (SQ) chemical class, characterized by a quinoline core linked via a vinyl bridge (‑CH=CH‑) to an aromatic ring. This molecular architecture confers significant photophysical properties and biological relevance. The quinoline moiety acts as an electron-deficient π-system, while the dimethylaminostyryl group serves as an electron-donating unit, creating a "push-pull" system that enhances intramolecular charge transfer. This feature is critical for both fluorescence applications and interactions with biological targets [4] [9].
Pharmacophorically, styrylquinolines exhibit three essential features:
The vinyl bridge provides conformational restriction, locking the molecule in an extended trans-configuration (confirmed by X-ray crystallography in analogs), which optimizes binding to kinase ATP pockets. Substituent positioning significantly influences bioactivity; for example, electron-withdrawing groups at quinoline C-6/C-7 enhance antitumor potency, while C-8 hydroxylation improves metal chelation and ROS generation capabilities [3] [5].
Table 1: Key Structural Parameters of 2-(4-Dimethylaminostyryl)quinoline
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₉H₁₈N₂ | Molecular weight: 274.36 g/mol |
π-Conjugation System | Extended trans-stilbene-like configuration | Enables intramolecular charge transfer |
LogP (Predicted) | ~4.2 | Moderate lipophilicity for membrane penetration |
Hydrogen Bond Acceptors | 2 (quinoline N, dimethylamino N) | Protein binding capability |
Torsional Flexibility | Restricted by vinyl bridge | Preorganized bioactive conformation |
Ionization State at pH 7.4 | Partially protonated dimethylamino group | Enhanced solubility and electrostatic interactions |
Styrylquinolines emerged in anticancer research during the 1950s-1960s with Bahner's and Emmelot's pioneering studies on simple 2-styrylquinolines. These early derivatives demonstrated antiproliferative effects but exhibited unacceptable cytotoxicity profiles and poor selectivity. The 1990s marked a turning point with structure-optimized derivatives featuring carboxylic acid or hydroxyl substituents (e.g., FZ-41), which demonstrated improved solubility and reduced off-target effects while maintaining activity against HIV integrase and tumor cell lines [3] [6].
The 2010s witnessed strategic structural refinements:
Modern synthetic approaches employ green chemistry principles, including microwave-assisted Vilsmeier-Haack formylation (reducing reaction times from hours to minutes) and ultrasound-mediated N-alkylation, achieving yields >90% for complex hybrids like quinoline-imidazolium salts [9]. These advances transformed styrylquinolines from non-selective cytotoxins into targeted agents with demonstrable kinase selectivity profiles.
Table 2: Evolution of Key Styrylquinoline Derivatives with Enhanced Bioactivity
Generation | Representative Structure | Structural Advancement | Biological Impact |
---|---|---|---|
First (1950s) | Unsubstituted 2-styrylquinoline | Basic scaffold | Broad cytotoxicity, low selectivity |
Second (1990s) | FZ-41 (6-carboxy-8-hydroxy-SQ) | Hydrophilic substituents | HIV integrase inhibition, reduced toxicity |
Third (2010s) | 4-Thiadiazolyl-SQ (4a, [2]) | C4 heterocyclic bioisosteres | EGFR inhibition (IC₅₀ ~1.11 µM) |
Fourth (2020s) | 5,7-Dichloro-8-hydroxy-SQ | Halogenation + chelating group | p53-independent apoptosis, ROS-mediated cytotoxicity |
2-(4-Dimethylaminostyryl)quinoline functions as a privileged bioisosteric scaffold in kinase inhibitor design, particularly for targeting EGFR and c-Met tyrosine kinases. Bioisosterism involves replacing quinazoline cores (found in drugs like erlotinib) with quinoline while preserving inhibitory activity through conserved spatial and electronic properties. This substitution eliminates the need for water-mediated hydrogen bonding to Thr766 in EGFR's ATP-binding site, potentially overcoming solubility-limited resistance [5] [7].
Key bioisosteric advantages include:
Molecular docking studies confirm that 4-dimethylaminostyrylquinoline derivatives bind EGFR similarly to quinazoline inhibitors: the quinoline nitrogen coordinates Met793, the styryl group occupies the hydrophobic cleft near Leu718, and the dimethylamino group orients toward solvent-exposed regions, permitting further derivatization. This bioisosteric relationship enables scaffold hopping – exemplified when 4-thiadiazole substituted analogs (e.g., compound 4b from [2]) achieved EGFR IC₅₀ values comparable to sorafenib (16.01 µM vs. 1.14 µM) despite different core chemistry [2] [5] [7].
In c-Met inhibition, styrylquinolines adopt U-shaped conformations similar to cabozantinib's 4-phenoxyquinoline core. The "five-atom rule" governing linker length between quinoline and terminal aryl groups applies directly to dimethylaminostyryl derivatives, where the vinyl bridge and amine-containing aryl group optimally span ATP-binding and adjacent hydrophobic pockets [5].
Table 3: Bioisosteric Relationships Between Quinoline and Quinazoline Kinase Inhibitors
Parameter | Quinazoline Inhibitors (e.g., Erlotinib) | Styrylquinoline Analogs | Bioisosteric Advantage |
---|---|---|---|
Core Scaffold | Quinazoline | Quinoline | Reduced metabolic oxidation |
H-bond to hinge region | N1 acceptor (Thr830) | N acceptor (Met793) | Conserved binding affinity |
Water-mediated H-bond | Required to Thr766 | Absent | Dehydration penalty avoidance |
Hydrophobic extension | Acetylene linker (e.g., afatinib) | Styryl linker | Enhanced π-stacking in pocket |
Terminal group | Morpholine/piperazine | Dimethylaminoaryl | Tunable basicity and solubility |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7